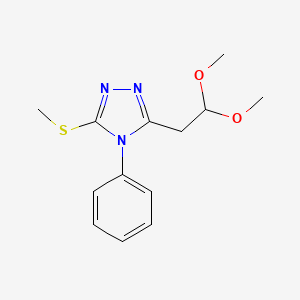
3-Chloro-2-(pyrrolidin-3-yloxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-Chloro-2-(pyrrolidin-3-yloxy)pyridine” is a chemical compound with the CAS Number: 817187-51-2 . It has a molecular weight of 198.65 and its IUPAC name is 3-chloro-2-(3-pyrrolidinyloxy)pyridine . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “3-Chloro-2-(pyrrolidin-3-yloxy)pyridine” is 1S/C9H11ClN2O/c10-8-2-1-4-12-9(8)13-7-3-5-11-6-7/h1-2,4,7,11H,3,5-6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving “3-Chloro-2-(pyrrolidin-3-yloxy)pyridine” are not available, it’s worth noting that chloropyridines, which are structurally similar, are substrates for many coupling processes including the Heck reaction, Suzuki reaction, and Ullmann reaction .Physical And Chemical Properties Analysis
“3-Chloro-2-(pyrrolidin-3-yloxy)pyridine” is a liquid . It has a molecular weight of 198.65 .Scientific Research Applications
1. Synthesis and Applications in Organic Chemistry
Pyrrolidines, including compounds like 3-Chloro-2-(pyrrolidin-3-yloxy)pyridine, have significant applications in organic chemistry. They are used in various synthetic processes, such as the synthesis of novel heterocyclic compounds (Żmigrodzka et al., 2022), and in reactions involving lithiation and functionalization of pyridines (Gros et al., 2003). These processes have broad implications in the development of pharmaceuticals, agrochemicals, and advanced materials.
2. Role in Synthesizing Medicinal Compounds
Pyrrolidines, including derivatives of 3-Chloro-2-(pyrrolidin-3-yloxy)pyridine, are integral in the synthesis of medicinal compounds. For instance, the ring expansion of 2-(α-hydroxyalkyl)azetidines to form pyrrolidines (Durrat et al., 2008) is a crucial step in producing various pharmaceuticals. Additionally, the synthesis of 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones (Ghelfi et al., 2003) is important for creating agrochemicals and medicinal compounds.
3. Contributions to Non-Linear Optics and Material Science
The synthesis of compounds like 3-Chloro-2-(pyrrolidin-3-yloxy)pyridine contributes to non-linear optics and material science. For example, the study on 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, a structurally similar compound, highlights its potential in non-linear optics (Murthy et al., 2017). This research is instrumental in developing new materials with unique optical properties.
4. Exploration in Catalysis and Chemical Reactions
The derivatives of pyrrolidines, including 3-Chloro-2-(pyrrolidin-3-yloxy)pyridine, have applications in catalysis and chemical reactions. For instance, their use in Morita-Baylis-Hillman reactions as solvents (Zhao et al., 2008) demonstrates the versatility of these compounds in facilitating complex chemical processes.
properties
IUPAC Name |
3-chloro-2-pyrrolidin-3-yloxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c10-8-2-1-4-12-9(8)13-7-3-5-11-6-7/h1-2,4,7,11H,3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTBDVAHPDINRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C(C=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,7aS)-5-(tert-butyl)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxole (racemic)](/img/structure/B2429179.png)
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2429183.png)
![3-(2-ethoxyethyl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2429185.png)


![8-[(E)-2-phenylethenyl]sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2429192.png)

![(Z)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2429194.png)




![N-(5-(1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2429201.png)
